2-ナフタレンボロン酸

概要

説明

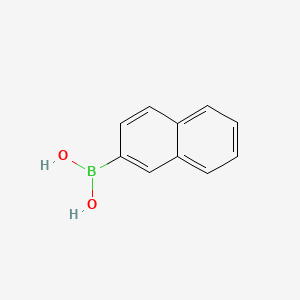

β-ナフチルボロン酸は、2-ナフチルボロン酸としても知られており、ナフタレン環にボロン酸官能基が結合した有機化合物です。ジメチルスルホキシドやメタノールなどの有機溶媒に可溶な、白からオフホワイトの結晶性粉末です。 この化合物は、特に鈴木-宮浦カップリング反応による炭素-炭素結合の形成において、有機合成で広く用いられています .

2. 製法

合成経路と反応条件: β-ナフチルボロン酸は、以下の方法を含むいくつかの方法で合成できます。

グリニャール試薬法: この方法は、2-ブロモナフタレンを乾燥エーテル中でマグネシウムと反応させてグリニャール試薬を生成し、その後トリメチルボレートで処理してβ-ナフチルボロン酸を得ます.

リチウム-ハロゲン交換法: この方法は、2-ブロモナフタレンをn-ブチルリチウムと反応させ、その後トリメチルボレートを加えてβ-ナフチルボロン酸を生成します.

工業的生産方法: β-ナフチルボロン酸の工業的生産は、通常、収率が高く効率的であるため、大規模なグリニャール反応を用います。 反応は、不要な副生成物の生成を防ぐために、無水条件下で行われます .

反応の種類:

酸化: β-ナフチルボロン酸は、酸化反応を受けてナフトキノンを生成することができます。

還元: ナフチルアルコールを生成するように還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: ナフトキノン。

還元: ナフチルアルコール。

置換: ビアリール化合物.

科学的研究の応用

β-ナフチルボロン酸は、科学研究において幅広い用途があります。

作用機序

β-ナフチルボロン酸の作用機序には、ジオールやその他の求核剤と可逆的な共有結合を形成する能力が関係しています。この特性は、センサーや酵素阻害剤の設計において利用されています。 ボロン酸基は、ジオールのヒドロキシル基と相互作用して環状ボロネートエステルを形成し、これがそのセンシング機能と阻害機能における重要なステップです .

類似化合物:

1-ナフチルボロン酸: 構造は似ていますが、ボロン酸基がナフタレン環の1位に結合しています.

フェニルボロン酸: ナフタレン環の代わりにフェニル基を含みます.

2-チエニルボロン酸: ナフタレン環の代わりにチオフェン環を含みます.

独自性: β-ナフチルボロン酸は、化学反応における独自の反応性と選択性を提供する、特定の構造配置のために独特です。 ジオールとの安定なボロネートエステルを形成する能力により、特にセンシングアプリケーションや有機化学における合成中間体として有用です .

準備方法

Synthetic Routes and Reaction Conditions: Beta-naphthylboronic acid can be synthesized through several methods, including:

Grignard Reagent Method: This involves the reaction of 2-bromonaphthalene with magnesium in dry ether to form the Grignard reagent, which is then treated with trimethyl borate to yield beta-naphthylboronic acid.

Lithium-Halogen Exchange Method: This method involves the reaction of 2-bromonaphthalene with n-butyllithium, followed by the addition of trimethyl borate to produce beta-naphthylboronic acid.

Industrial Production Methods: Industrial production of beta-naphthylboronic acid typically involves large-scale Grignard reactions due to their high yield and efficiency. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Types of Reactions:

Oxidation: Beta-naphthylboronic acid can undergo oxidation reactions to form naphthoquinones.

Reduction: It can be reduced to form naphthyl alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Naphthyl alcohols.

Substitution: Biaryl compounds.

類似化合物との比較

1-Naphthylboronic Acid: Similar in structure but with the boronic acid group attached to the 1-position of the naphthalene ring.

Phenylboronic Acid: Contains a phenyl group instead of a naphthalene ring.

2-Thienylboronic Acid: Contains a thiophene ring instead of a naphthalene ring.

Uniqueness: Beta-naphthylboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable boronate esters with diols makes it particularly useful in sensing applications and as a synthetic intermediate in organic chemistry .

生物活性

2-Naphthaleneboronic acid (C10H9BO2) is an organoboron compound with significant biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its role in various biological contexts.

- Molecular Formula : C10H9BO2

- Melting Point : 269-275 °C

- Boiling Point : 381.9 ± 25.0 °C

- Density : 1.21 ± 0.1 g/cm³

- Solubility : Slightly soluble in water; soluble in methanol and other organic solvents .

Mechanisms of Biological Activity

2-Naphthaleneboronic acid exhibits various biological activities primarily through its interactions with enzymes and proteins. Notably, it has been investigated for its role as an inhibitor of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms.

Inhibition of Carbonic Anhydrases

Research has shown that 2-naphthaleneboronic acid effectively inhibits the beta-carbonic anhydrases from pathogenic fungi such as Candida albicans and Cryptococcus neoformans. The compound was found to be one of the most potent inhibitors among a series of tested aromatic boronic acids, suggesting its potential as a therapeutic agent against fungal infections .

Case Study 1: Enzyme Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the inhibitory effects of various boronic acids on fungal CAs. The results indicated that 2-naphthaleneboronic acid exhibited strong inhibition against Can2, a carbonic anhydrase from Cryptococcus neoformans, with IC50 values indicating high potency. This suggests that boronic acids could serve as lead compounds for developing antifungal therapies .

Case Study 2: Bacterial Metabolism

Another significant study explored the metabolic pathways of arylboronic acids, including 2-naphthaleneboronic acid, by Arthrobacter nicotinovorans. This research revealed that the compound undergoes enzymatic transformations to yield phenolic products, highlighting its potential utility in biocatalysis and microbial metabolism studies . The transformation process is outlined as follows:

| Substrate | Product | Time (h) |

|---|---|---|

| 2-Naphthaleneboronic acid | 2-Naphthol | <4 |

The study emphasized the importance of understanding the microbial degradation of organoboron compounds, which can have ecological implications given their widespread use in chemical synthesis.

Applications in Organic Synthesis

2-Naphthaleneboronic acid is also employed in organic synthesis, particularly in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. These reactions facilitate the formation of complex organic molecules used in pharmaceuticals and agrochemicals. Its utility extends to enantioselective syntheses, where it participates in reactions leading to chiral compounds essential for drug development .

特性

IUPAC Name |

naphthalen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTRDYONBVUWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370265 | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32316-92-0 | |

| Record name | 2-Naphthylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32316-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032316920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (naphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP24ZQS9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-Naphthaleneboronic acid in organic synthesis?

A: 2-Naphthaleneboronic acid serves as a crucial building block in organic synthesis, particularly in Suzuki coupling reactions. [, ] This palladium-catalyzed cross-coupling reaction facilitates the formation of biaryl compounds, which are prevalent in pharmaceuticals and natural products. For instance, 2-Naphthaleneboronic acid has been employed in synthesizing analogs of the anti-HIV alkaloid michellamine B. []

Q2: Can you describe a cost-effective method for synthesizing 2-Naphthaleneboronic acid?

A: A pilot-scale experiment demonstrated a cost-effective method for synthesizing 2-Naphthaleneboronic acid using a Grignard reagent method. [] This method utilizes the readily available 2-bromonaphthalene as a starting material and avoids the use of expensive butyllithium reagents. By optimizing the reaction conditions, including material ratios and temperatures, a yield of 72.4% was achieved, making this approach economically viable. []

Q3: Does 2-Naphthaleneboronic acid exhibit any biological activity?

A: While not inherently biologically active, 2-Naphthaleneboronic acid plays a crucial role in synthesizing biologically active compounds. For example, two simplified analogs of michellamine B, an anti-HIV alkaloid, were synthesized using 2-Naphthaleneboronic acid as a key building block. [] These analogs demonstrated inhibitory activity against recombinant HIV reverse transcriptase and rat brain protein kinase C. [] This highlights the potential of 2-Naphthaleneboronic acid as a starting material for developing novel therapeutics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。